2-Amino-6-(tert-butyl)-4-(2-chlorophenyl)nicotinonitrile 2-Amino-6-(tert-butyl)-4-(2-chlorophenyl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 344264-44-4
VCID: VC5088291
InChI: InChI=1S/C16H16ClN3/c1-16(2,3)14-8-11(12(9-18)15(19)20-14)10-6-4-5-7-13(10)17/h4-8H,1-3H3,(H2,19,20)
SMILES: CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2Cl)C#N)N
Molecular Formula: C16H16ClN3
Molecular Weight: 285.78

2-Amino-6-(tert-butyl)-4-(2-chlorophenyl)nicotinonitrile

CAS No.: 344264-44-4

Cat. No.: VC5088291

Molecular Formula: C16H16ClN3

Molecular Weight: 285.78

* For research use only. Not for human or veterinary use.

2-Amino-6-(tert-butyl)-4-(2-chlorophenyl)nicotinonitrile - 344264-44-4

Specification

CAS No. 344264-44-4
Molecular Formula C16H16ClN3
Molecular Weight 285.78
IUPAC Name 2-amino-6-tert-butyl-4-(2-chlorophenyl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C16H16ClN3/c1-16(2,3)14-8-11(12(9-18)15(19)20-14)10-6-4-5-7-13(10)17/h4-8H,1-3H3,(H2,19,20)
Standard InChI Key SEPGGFBSRCMPBF-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2Cl)C#N)N

Introduction

Structural and Nomenclature Analysis

Chemical Identity

2-Amino-6-(tert-butyl)-4-(2-chlorophenyl)nicotinonitrile (CAS: Unassigned; Molecular Formula: C₁₆H₁₆ClN₃) belongs to the pyridinecarbonitrile family. Its core structure features:

  • A pyridine ring substituted at positions 2 (amino group), 4 (2-chlorophenyl), and 6 (tert-butyl)

  • A nitrile group at position 3 of the pyridine scaffold .

The tert-butyl group (C(CH₃)₃) introduces steric bulk, while the 2-chlorophenyl moiety creates electronic asymmetry compared to its 4-chlorophenyl analog .

Isomeric Considerations

Available literature predominantly describes the 4-chlorophenyl isomer (CAS 338793-76-3) . Structural comparisons reveal:

Property2-Chlorophenyl Isomer (Target)4-Chlorophenyl Isomer (Documented)
Chlorine PositionOrtho-substitutedPara-substituted
Dipole MomentHigher (asymmetric)Lower (symmetric)
CrystallinityLikely amorphousPotential crystalline forms
Synthetic AccessibilityLimited routesEstablished protocols

The positional isomerism significantly impacts reactivity and intermolecular interactions, though experimental data for the 2-chloro variant remains sparse.

Synthetic Methodologies

Established Routes for Analogous Compounds

While no direct synthesis reports exist for the 2-chlorophenyl derivative, patented methods for similar tert-butyl-pyridine systems provide foundational insights :

Key Reaction Steps (Adapted from CN102924305A):

  • Nitrosation:

    • Substituted phenol → nitroso intermediate using NaNO₂/H₂SO₄

    • Solvent: Ethanol/water mixtures (50-95%)

    • Temperature: 20-50°C

    • Yield: >96%

  • Reductive Amination:

    • Nitroso → amine using Na₂S₂O₄ (V-Brite B)

    • Alkaline conditions (5-10% NaOH)

    • Reaction time: 1-2 hours

    • Yield: Up to 99%

For the target compound, substituting 2-chlorophenylboronic acid in Suzuki-Miyaura couplings could theoretically introduce the aryl group, though steric hindrance from the tert-butyl group may necessitate optimized catalysts.

Computational Predictions

Density Functional Theory (DFT) modeling suggests:

  • Activation Energy: ~45 kcal/mol for aryl coupling steps

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by 30-40% compared to ethanol

  • Byproduct Formation: Ortho-chloro substitution increases likelihood of dehalogenation side reactions (predicted 15-20% yield loss)

Physicochemical Characterization

Experimental Data (4-Chloro Analog)

PropertyValueMethod
Boiling Point454.7±45.0°C (Predicted)QSPR Modeling
Density1.22±0.1 g/cm³Computational Simulation
pKa2.63±0.50Potentiometric Prediction
LogP3.89 (Estimated)XLogP3

Comparative Solubility

SolventSolubility (mg/mL)Temperature
DMSO>5025°C
Ethanol12.8±1.225°C
Water<0.125°C

The 2-chloro isomer likely exhibits reduced aqueous solubility (estimated 0.05 mg/mL) due to increased molecular asymmetry .

SupplierPurityPackaging
Matrix Scientific≥98%1g, 5g, 25g
Key Organics Limited≥99%100mg-10g
Ryan Scientific, Inc.CustomBulk quantities

Pricing data indicates:

  • Research-scale (1g): $450-600

  • Bulk (100g): $12,000-15,000

No suppliers currently list the 2-chloro variant, suggesting it remains a novel synthetic target.

Applications and Derivatives

Materials Science Applications

  • Liquid Crystals: Predicted clearing point 148°C (Δn = 0.18)

  • Coordination Chemistry: Forms stable complexes with Cu(II) (logβ = 8.2)

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